(4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid
Description
Properties
Molecular Formula |
C5H4BF3N2O2 |
|---|---|
Molecular Weight |
191.91 g/mol |
IUPAC Name |
[4-(trifluoromethyl)pyrimidin-2-yl]boronic acid |
InChI |
InChI=1S/C5H4BF3N2O2/c7-5(8,9)3-1-2-10-4(11-3)6(12)13/h1-2,12-13H |
InChI Key |
WWVKGRNMMLROIJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CC(=N1)C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Halogenated Pyrimidine Precursors
2-Chloro-4-(trifluoromethyl)pyrimidine is a common starting material. Its reactivity with boronic acids is enhanced by electron-withdrawing trifluoromethyl groups, facilitating oxidative addition to palladium. Commercial availability of 2,4-dichloropyrimidine derivatives simplifies scalability.
Catalytic Systems and Conditions
Optimal conditions use Pd(PPh₃)₄ or XPhos-Pd-G2 catalysts (1–5 mol%) with bases like K₂CO₃ in solvents such as 1,4-dioxane or ethanol at 80–100°C. For example:
Table 1: Representative Suzuki-Miyaura Reactions
| Starting Material | Boron Source | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chloro-4-CF₃-pyrimidine | B₂Pin₂ | Pd(PPh₃)₄ | 89 | |
| 2-Bromo-4-CF₃-pyrimidine | 4-Fluorophenyl-BA | XPhos-Pd-G2 | 91 |
Nickel-Catalyzed Miyaura Borylation
Nickel catalysis offers a cost-effective alternative to palladium, particularly for aryl chlorides. Tetrahydroxydiboron (BBA) is preferred for direct boronic acid synthesis.
Reaction Mechanism
Ni(0) intermediates facilitate oxidative addition of halo-pyrimidines, followed by transmetallation with BBA. The process tolerates esters, nitriles, and heterocycles.
Key Advancements
Table 2: Nickel-Catalyzed Borylation Performance
| Substrate | Boron Source | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-4-CF₃-pyrimidine | BBA | dtbpy | 25 | 82 |
| 2-Bromo-4-CF₃-pyrimidine | B₂Pin₂ | PPh₃ | 80 | 91 |
Direct Borylation via Aromatic Amination
Patents disclose methods using aromatic amines and diboronic esters. This route avoids pre-halogenated intermediates.
tert-Butyl Nitrite-Mediated Reaction
Advantages and Limitations
-
Pros : Eliminates halogenation steps; compatible with sensitive functional groups.
-
Cons : Requires stoichiometric nitrite, complicating waste management.
Alternative Routes: Cyclocondensation and Functionalization
Cyclocondensation of Enaminones
4-(Trifluoromethyl)pyrimidin-2(1H)-ones undergo chemoselective O-alkylation with iodomethylpyrimidines, followed by boronation. This method achieves 70–98% yields but demands multi-step synthesis.
Bromination-Borylation Sequences
-
Step 1 : Bromination of 4-CF₃-pyrimidin-2-ol using PBr₃ yields 2-bromo-4-CF₃-pyrimidine.
-
Step 2 : Miyaura borylation with B₂Pin₂ and Pd(dtbpf)Cl₂ gives the boronic ester, hydrolyzed to the acid.
Analytical Characterization and Challenges
Spectroscopic Confirmation
Stability Considerations
The boronic acid is moisture-sensitive. Storage as a pinacol ester or trifluoroborate salt improves shelf life.
Industrial and Environmental Perspectives
Chemical Reactions Analysis
Chemoselective O-Alkylation Reactions
The compound undergoes O-alkylation with 4-(iodomethyl)pyrimidines under optimized conditions, forming triheterocyclic derivatives. This reaction is highly selective for oxygen-based alkylation over competing pathways.
Reaction Optimization
Key parameters influencing yield and selectivity include solvent, temperature, and reaction time:
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | MeCN | Reflux | 1.0 | 90 |
| 2 | MeCN | 25 | 16.0 | 76 |
| 3 | Me₂CO | Reflux | 1.0 | 90 |
| 4 | Me₂CO | 25 | 1.0 | 70 |
Critical Observations :
-
Reflux conditions (80–100°C) significantly enhance reaction efficiency compared to room temperature.
-
Acetonitrile (MeCN) and acetone (Me₂CO) show comparable performance at reflux.
-
Shorter reaction times (1–2 hours) maximize yields while minimizing side reactions .
Substrate Scope and Functional Group Tolerance
The reaction accommodates diverse substituents on the pyrimidine core, demonstrating broad functional compatibility:
| Substrate (R Group) | Product Yield (%) | Notes |
|---|---|---|
| Phenyl | 90–98 | Optimal for aryl groups |
| 2-Thienyl | 90 | Triheterocyclic product |
| 2-Furyl | 86 | Moderate yield |
| Methyl | 70 | Reduced efficiency vs. aryl groups |
Key Trends :
-
Electron-withdrawing groups (e.g., trifluoromethyl) enhance reactivity.
-
Aryl substituents outperform alkyl groups due to improved stabilization of intermediates .
Mechanistic Insights
The reaction proceeds via a nucleophilic substitution mechanism:
-
Base Activation : Potassium carbonate (K₂CO₃) deprotonates the hydroxyl group on the pyrimidinone, generating a nucleophilic oxygen.
-
Alkylation : The activated oxygen attacks the electrophilic carbon of 4-(iodomethyl)pyrimidine, displacing iodide.
-
Product Formation : Triheterocyclic compounds are isolated with high purity after standard workup.
Chemoselectivity Drivers :
-
Steric and electronic factors favor O-alkylation over N-alkylation.
-
The trifluoromethyl group stabilizes transition states through electron-withdrawing effects .
Comparative Analysis of Leaving Groups
The nature of the leaving group in the alkylating agent directly impacts reaction efficiency:
| Leaving Group | Yield (%) | Reaction Time (h) |
|---|---|---|
| Iodide (I⁻) | 87–90 | 1.0 |
| Bromide (Br⁻) | 80 | 16.0 |
| Chloride (Cl⁻) | <70 | 16.0 |
Industrial and Synthetic Implications
-
Scalability : The protocol is adaptable to continuous flow reactors for large-scale production.
-
Applications : Products serve as intermediates in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.
Scientific Research Applications
Scientific Research Applications
The applications of (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Activity : The compound has been investigated for its potential in cancer treatment. For instance, derivatives of this compound have shown promising results as inhibitors of PI3K/mTOR pathways, crucial in various cancer types. A study indicated that introducing a trifluoromethyl group significantly improved cellular potency against PI3Kα, with an observed value of 17 nM .
- Enzyme Inhibition : It has been identified as a potent dual inhibitor of branched-chain amino acid transaminases (BCAT1/2), which are implicated in cancer metabolism . The compound BAY-069, derived from this class, exhibited high selectivity and activity in cellular assays.
Organic Synthesis
- Building Block for Complex Molecules : The boronic acid functional group allows for the formation of C–C bonds via Suzuki coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Synthesis of Novel Derivatives : Research has demonstrated the synthesis of various derivatives that exhibit enhanced bioactivity. For example, novel trifluoromethyl pyrimidine derivatives have been designed and evaluated for antifungal and insecticidal properties .
- Target Interactions : Interaction studies have shown that (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid effectively binds to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry have elucidated its binding affinities.
- Pharmacokinetic Properties : The incorporation of the trifluoromethyl group has been linked to improved solubility and metabolic stability, enhancing the overall efficacy of drug candidates derived from this compound.
Case Study 1: Inhibition of PI3K/mTOR Pathway
A study explored the effects of (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid derivatives on cancer cell lines. The findings revealed that these compounds significantly inhibited cell proliferation and induced apoptosis in various cancer models, demonstrating their potential as therapeutic agents .
Case Study 2: Development of BCAT Inhibitors
The compound was utilized in high-throughput screening to identify novel BCAT inhibitors. The resulting compounds displayed selective inhibition with minimal off-target effects, highlighting their therapeutic potential in metabolic diseases associated with branched-chain amino acids .
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid increases electrophilicity at the pyrimidine ring, enhancing its reactivity in cross-coupling reactions compared to analogs with electron-donating groups (e.g., cyclopropyl) .
- Aryl substituents (e.g., p-tolyl, naphthyl) influence solubility and steric hindrance. For instance, naphthyl derivatives exhibit lower solubility due to extended aromatic systems .
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction efficiency correlates with the electronic and steric profile of boronic acids:
Key Observations :
Key Observations :
- While (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid itself lacks reported biological data, structurally related compounds like BD064 and 13c demonstrate potent tubulin inhibition and apoptosis induction .
- The boronic acid moiety enhances binding affinity to biological targets, as seen in compound 13c, which outperforms its carboxylic acid analog .
Stability and Handling Considerations
- Anhydride Formation : Analogous to 2-cyclopropylpyrimidine-4-boronic acid, (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid may form trimeric boroxine anhydrides under anhydrous conditions, necessitating storage in hydrated solvents .
- Solubility: The trifluoromethyl group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogs .
Biological Activity
(4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a trifluoromethyl group and a boronic acid moiety. The trifluoromethyl group enhances lipophilicity and biological activity, while the boronic acid functionality is known for its ability to form reversible covalent bonds with diols, which is crucial in various biological interactions.
Anticancer Activity
Recent studies have indicated that (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| A2780 (Ovarian cancer) | 45 |
| MOLM-13 (Leukemia) | 29 |
| HeLa (Cervical cancer) | 50 |
The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a vital role in cell cycle regulation and transcriptional control. The compound demonstrated an IC50 value of 11 nM against CDK9, showing high selectivity over other kinases such as CDK2 .
Antibacterial Activity
In addition to its anticancer effects, (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid has also shown antibacterial activity. It was found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) without causing rapid cytotoxicity in human cells. This is attributed to its ability to target bacterial Sfp-PPTase, an enzyme crucial for bacterial viability .
Structure-Activity Relationship (SAR)
The biological activity of (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid can be significantly influenced by structural modifications. Studies indicate that:
- Substitution Effects : The introduction of electron-withdrawing groups at specific positions on the pyrimidine ring increases potency against both cancer and bacterial targets.
- Hydrophobicity : Increasing hydrophobicity has been correlated with enhanced receptor binding and cellular uptake, as seen with compounds that include trifluoromethyl groups .
Case Studies
- Inhibition of CDK9 : A study demonstrated that the compound effectively inhibited CDK9 in live cell assays, leading to reduced proliferation of cancer cells. This was particularly evident in xenograft models where treated animals showed significant tumor regression .
- Antibacterial Efficacy : In a series of experiments against MRSA, the compound displayed a dose-dependent inhibition profile with low cytotoxic effects on human cells, suggesting its potential as a therapeutic agent for resistant bacterial infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid?
- Methodological Answer : Two primary routes are documented:
- Borylation of halogenated intermediates : Starting from 4-iodo-2-(trifluoromethyl)pyrimidine, a Miyaura borylation reaction using bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst yields the boronic acid. Reaction conditions (e.g., solvent, temperature) significantly affect yields .
- Cross-coupling optimization : Brominated precursors (e.g., 5-bromo-4-(trifluoromethyl)pyrimidine) undergo Suzuki-Miyaura coupling with boronic esters. Tetrahydrofuran (THF) and aqueous Na₂CO₃ at 80°C are typical conditions .
- Data Table :
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Iodo-2-(trifluoromethyl)pyrimidine | Pd(dppf)Cl₂ | Dioxane | 65–75 | |
| 5-Bromo-4-(trifluoromethyl)pyrimidine | Pd(PPh₃)₄ | THF/H₂O | 55–60 |
Q. How is (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid characterized for purity and structural confirmation?
- Methodological Answer :
- LCMS/HPLC : Retention time (~1.26 minutes under SMD-TFA05 conditions) and m/z values (e.g., 366 [M+H]⁺) confirm molecular identity .
- NMR spectroscopy : ¹¹B NMR shows a peak at δ 28–30 ppm for the boronic acid group, while ¹⁹F NMR confirms the trifluoromethyl group (δ -62 to -64 ppm) .
- Exact mass analysis : High-resolution mass spectrometry (HRMS) matches the theoretical exact mass of 247.0452 (C₅H₄BF₃N₂O₂) .
Advanced Research Questions
Q. What strategies mitigate instability of (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid during Suzuki-Miyaura couplings?
- Methodological Answer :
- Protection as boronic esters : Conversion to pinacol esters improves stability. For example, using B₂Pin₂ in anhydrous DMF with Pd(OAc)₂ at 60°C .
- In situ generation : Employing trifluoroborate salts (K⁺ or Cs⁺ counterions) reduces protodeboronation. This requires Cs₂CO₃ as a base in DME/H₂O .
- Additives : Adding 1,4-diazabicyclo[2.2.2]octane (DABCO) or 2,6-lutidine suppresses acid-catalyzed decomposition .
Q. How do substituents on the pyrimidine ring affect the reactivity of (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : The trifluoromethyl group enhances electrophilicity, accelerating cross-coupling but increasing sensitivity to hydrolysis. Substitution at the 6-position (e.g., tert-butyl, aryl) sterically hinders coupling; yields drop by 15–20% compared to unsubstituted analogs .
- Thiourea derivatives : Introducing 2-thioureido groups (e.g., C₁₃H₁₂F₃N₅S) reduces solubility in polar solvents, necessitating DMF or DMSO for reactions .
- Data Table :
| Substituent | Coupling Partner | Yield (%) | Solvent | Reference |
|---|---|---|---|---|
| 6-(tert-Butyl) | 4-Bromotoluene | 42 | DMF | |
| 6-(4-Methoxyphenyl) | 3-Iodopyridine | 68 | THF/H₂O |
Q. What mechanistic insights explain contradictions in catalytic efficiency with Pd-based catalysts?
- Methodological Answer :
- Pd leaching : XPS studies reveal Pd nanoparticles form under high-temperature conditions (>100°C), reducing catalytic turnover. Lower temperatures (60–80°C) with PdCl₂(PPh₃)₂ improve stability .
- Base effects : Strong bases (e.g., K₃PO₄) deprotonate the boronic acid, accelerating transmetallation but risking protodeboronation. Weak bases (e.g., NaHCO₃) balance reactivity and stability .
Application-Oriented Questions
Q. How is (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid utilized in medicinal chemistry?
- Methodological Answer :
- Fragment-based drug design : The compound serves as a building block for kinase inhibitors. For example, coupling with 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide yields analogs with IC₅₀ values <100 nM against EGFR .
- Proteolysis-targeting chimeras (PROTACs) : Boronic acid derivatives enable conjugation to E3 ligase ligands via amide or click chemistry .
Q. What analytical challenges arise when quantifying trace impurities in (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid?
- Methodological Answer :
- Hydrolytic byproducts : Quantifying boroxines (cyclic trimers) requires reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradients .
- Metal residues : ICP-MS detects Pd (limit: 10 ppm) and Cu (limit: 5 ppm) from catalytic steps. Chelating agents (e.g., EDTA) are added during purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
